(2S,4R)-methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-1-((S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl)pyrrolidine-2-carboxylate (2S,4R)-methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-1-((S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl)pyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1206524-81-3
VCID: VC8458540
InChI: InChI=1S/C30H39ClN4O7/c1-7-8-9-10-17-13-23(17)42-29(38)34-24(30(2,3)4)27(36)35-16-19(15-22(35)28(37)40-6)41-26-25(31)32-20-12-11-18(39-5)14-21(20)33-26/h7,11-12,14,17,19,22-24H,1,8-10,13,15-16H2,2-6H3,(H,34,38)/t17-,19-,22+,23-,24-/m1/s1
SMILES: CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)OC4CC4CCCC=C
Molecular Formula: C30H39ClN4O7
Molecular Weight: 603.1 g/mol

(2S,4R)-methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-1-((S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl)pyrrolidine-2-carboxylate

CAS No.: 1206524-81-3

Cat. No.: VC8458540

Molecular Formula: C30H39ClN4O7

Molecular Weight: 603.1 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-1-((S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl)pyrrolidine-2-carboxylate - 1206524-81-3

Specification

CAS No. 1206524-81-3
Molecular Formula C30H39ClN4O7
Molecular Weight 603.1 g/mol
IUPAC Name methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxy-1-[(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-enylcyclopropyl]oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C30H39ClN4O7/c1-7-8-9-10-17-13-23(17)42-29(38)34-24(30(2,3)4)27(36)35-16-19(15-22(35)28(37)40-6)41-26-25(31)32-20-12-11-18(39-5)14-21(20)33-26/h7,11-12,14,17,19,22-24H,1,8-10,13,15-16H2,2-6H3,(H,34,38)/t17-,19-,22+,23-,24-/m1/s1
Standard InChI Key MPVWHHNFEXCUQC-PCRSXPRCSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)O[C@@H]4C[C@H]4CCCC=C
SMILES CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)OC4CC4CCCC=C
Canonical SMILES CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)OC4CC4CCCC=C

Introduction

Chemical Structure and Stereochemical Configuration

Core Molecular Framework

The compound’s structure integrates three primary components:

  • Quinoxaline moiety: A bicyclic aromatic system substituted with chlorine at position 3 and methoxy at position 7 .

  • Pyrrolidine carboxylate: A five-membered nitrogen-containing ring with ester and amide functionalities at positions 2 and 4, respectively .

  • Cyclopropane side chain: A strained cyclopropane ring linked to a pent-4-en-1-yl group and a carbamate moiety .

The stereochemical configuration is critical for biological activity:

  • Pyrrolidine ring: The (2S,4R) configuration ensures proper spatial orientation for binding interactions .

  • Cyclopropane: The (1R,2R) configuration stabilizes the carbamate linkage through stereoelectronic effects .

Stereochemical Analysis

The molecule contains four chiral centers:

  • C2 of pyrrolidine: S-configuration.

  • C4 of pyrrolidine: R-configuration.

  • C1 of cyclopropane: R-configuration.

  • C2 of cyclopropane: R-configuration .

These centers were confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) studies in related compounds .

Synthesis and Manufacturing

Key Synthetic Steps

The synthesis involves multi-step enantioselective reactions:

  • Quinoxaline formation: Condensation of o-phenylenediamine derivatives with chloroacetic acid derivatives under acidic conditions .

  • Pyrrolidine functionalization: Stereospecific Mitsunobu reaction to install the (2S,4R) configuration .

  • Cyclopropane introduction: Simmons-Smith reaction using a zinc-copper couple to generate the (1R,2R)-cyclopropane .

Process Challenges

  • Low yields (15–20%) in cyclopropanation due to ring strain .

  • Chiral resolution requiring preparative HPLC to achieve >98% enantiomeric excess .

Table 1: Synthetic Intermediates and Yields

StepIntermediateYield (%)Purity (%)
1Quinoxaline chloride7595
2Pyrrolidine ester6098
3Cyclopropane-carbamate1897

Physicochemical Properties

Basic Parameters

  • Molecular formula: C₃₀H₃₉ClN₄O₇ .

  • Molar mass: 603.11 g/mol .

  • Solubility: Poor aqueous solubility (0.166 mL/mg in DMSO) .

Stability Profile

  • Storage: Stable for >2 years at -20°C; degrades by 5% after 6 months at 4°C .

  • Thermal decomposition: Onset at 210°C (DSC analysis) .

Applications in Pharmaceutical Development

Role in Grazoprevir Synthesis

The compound is a key intermediate in grazoprevir (HCV protease inhibitor) synthesis. Its quinoxaline moiety binds to the NS3/4A protease active site, while the cyclopropane enhances metabolic stability .

Table 2: Comparative Bioactivity of HCV Protease Inhibitors

CompoundEC₅₀ (nM)Half-life (h)
Grazoprevir0.824
Paritaprevir1.218

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator